molecular formula C20H20N4O B5621169 N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide

N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide

Cat. No. B5621169
M. Wt: 332.4 g/mol
InChI Key: SIWONWRBLCAAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide, commonly known as DMIBICA, is a chemical compound with potential applications in scientific research. It is a derivative of indole, a heterocyclic organic compound that occurs naturally in various plants and animals. DMIBICA is synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising tool for studying various biological processes.

Mechanism of Action

DMIBICA acts as a partial agonist at the 5-HT2A receptor and a full agonist at the D2 receptor. It also has some affinity for other receptors, including the 5-HT2C receptor and the α2A-adrenergic receptor. The exact mechanism of action of DMIBICA is not fully understood, but it is thought to modulate the activity of these receptors and affect various signaling pathways in the brain.
Biochemical and Physiological Effects
DMIBICA has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of synaptic plasticity. It has also been found to have potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using DMIBICA in lab experiments is its high selectivity for certain receptors, which allows for more precise and specific studies. Another advantage is its relatively low toxicity compared to other compounds used in similar studies. However, one limitation is that DMIBICA is not yet widely available and is relatively expensive to synthesize.

Future Directions

There are several potential future directions for research involving DMIBICA. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders. Another direction is to study its effects on other receptors and signaling pathways in the brain. Additionally, DMIBICA could be used in combination with other compounds to study their interactions and potential synergistic effects.

Synthesis Methods

DMIBICA is synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-methylbenzimidazole with formaldehyde to produce 1-methyl-1H-benzimidazole-2-carbaldehyde. The second step involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal to produce 1-methyl-1H-benzimidazole-2-carbaldehyde dimethyl acetal. The final step involves the reaction of this compound with indole-6-carboxylic acid to produce DMIBICA.

Scientific Research Applications

DMIBICA has potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been found to have a binding affinity for certain receptors in the brain, including the 5-HT2A receptor and the D2 receptor. This makes it a useful tool for studying the function of these receptors and their role in various biological processes.

properties

IUPAC Name

N,1-dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-22-11-10-14-8-9-15(12-18(14)22)20(25)23(2)13-19-21-16-6-4-5-7-17(16)24(19)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWONWRBLCAAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N(C)CC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide

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